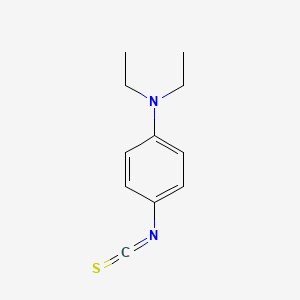

4-Diethylaminophenyl isothiocyanate

Descripción

Overview of Isothiocyanate Functional Group Reactivity in Organic Synthesis

The reactivity of the isothiocyanate functional group is primarily dictated by the electrophilic nature of the central carbon atom. This carbon is susceptible to attack by a variety of nucleophiles, a characteristic that forms the basis of its extensive use in synthetic chemistry. mdpi.com The presence of the sulfur and nitrogen atoms also allows for participation in cycloaddition reactions, further expanding its synthetic utility. mdpi.comarkat-usa.org

Common reactions involving the isothiocyanate group include:

Nucleophilic Addition: Isothiocyanates readily react with nucleophiles such as amines, alcohols, and thiols. mdpi.com The reaction with primary and secondary amines yields thiourea (B124793) derivatives, a fundamental transformation in the synthesis of many biologically active molecules. researchgate.netresearchgate.net Similarly, reactions with alcohols and thiols produce thiocarbamates and dithiocarbamates, respectively. researchgate.net The pH of the reaction medium can influence the selectivity of the reaction; for instance, in some cases, reaction with thiols is favored at a pH of 6-8, while reaction with amines is preferred at a more alkaline pH of 9-11. researchgate.net

Cycloaddition Reactions: The heterocumulene structure of isothiocyanates allows them to participate in various cycloaddition reactions. arkat-usa.org These reactions are crucial for the construction of diverse heterocyclic systems, which are prevalent in medicinal chemistry and materials science. arkat-usa.orgresearchgate.net

Synthesis of Heterocycles: The reactivity of isothiocyanates makes them key starting materials for the synthesis of a wide range of sulfur and nitrogen-containing heterocycles. cbijournal.com

The general synthetic approach to isothiocyanates often involves the reaction of primary amines with reagents like thiophosgene (B130339) or carbon disulfide. mdpi.comorganic-chemistry.org However, due to the hazardous nature of these reagents, alternative methods are continuously being developed. mdpi.comorganic-chemistry.org One common strategy is the decomposition of dithiocarbamate (B8719985) salts, which can be generated in situ from a primary amine and carbon disulfide. nih.gov

Significance of Aromatic Isothiocyanates in Contemporary Chemical Research

Aromatic isothiocyanates, where the -N=C=S group is attached to an aromatic ring, hold significant importance in modern chemical research due to their diverse applications. rsc.orgnih.gov Their utility spans from serving as building blocks in organic synthesis to their use as probes in chemical biology. rsc.orgnih.gov

Key areas where aromatic isothiocyanates are prominent include:

Medicinal Chemistry: Many aromatic isothiocyanates exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgnih.gov This has led to their investigation as potential therapeutic agents. nih.govnih.gov For instance, they have been studied for their effects on the functional properties of proteins like hemoglobin. nih.gov

Bioconjugation and Labeling: Aromatic isothiocyanates are frequently employed as electrophilic partners in bioconjugation chemistry. cbijournal.com Their ability to react with nucleophilic groups on biomolecules, such as the amine groups of lysine (B10760008) residues in proteins, makes them valuable for attaching labels or other functionalities. mdpi.com For example, fluorescein (B123965) isothiocyanate (FITC) is a widely used reagent for fluorescently labeling proteins and other biological molecules. nih.gov The isothiocyanate group of 4,4'-diisothiocyanatostilbene-2,2'-disulfonate (DIDS) has been shown to inhibit the cell penetration of certain peptides. nih.gov

Synthetic Intermediates: Aromatic isothiocyanates are versatile intermediates for the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. organic-chemistry.org Their reactivity allows for the introduction of the thiourea or related functionalities into a target structure. researchgate.net

Materials Science: Certain aromatic isothiocyanates are being explored for their use in liquid crystal media and high-frequency components for microwave devices. google.com

The synthesis of aromatic isothiocyanates can be achieved through various methods, often starting from the corresponding aniline (B41778). organic-chemistry.org The choice of method depends on the specific substrate and desired purity. For electron-rich anilines, a one-pot process may be suitable, while a two-step approach is often more versatile for a broader range of substrates, including electron-deficient ones. organic-chemistry.org

Structural Context of 4-Diethylaminophenyl Isothiocyanate within Dialkylaminophenyl Isothiocyanates

This compound belongs to the class of dialkylaminophenyl isothiocyanates, which are characterized by a dialkylamino group at the para position of the phenyl ring relative to the isothiocyanate group. The nature of the alkyl groups on the nitrogen atom can influence the electronic properties and, consequently, the reactivity and physical properties of the molecule.

The diethylamino group in this compound is an electron-donating group, which increases the electron density on the aromatic ring. This electronic effect can modulate the reactivity of the isothiocyanate group. In comparison to its dimethylamino counterpart, 4-dimethylaminophenyl isothiocyanate, the diethyl derivative has slightly bulkier ethyl groups. This steric difference might play a role in its reactivity and interactions with other molecules.

The synthesis of dialkylaminophenyl isothiocyanates typically starts from the corresponding N,N-dialkylaniline. wikipedia.orgresearchgate.net For instance, N,N-diethyl-p-phenylenediamine can be a precursor for the synthesis of this compound. nih.gov The synthesis often involves the reaction of the corresponding amine with a thiocarbonylating agent. mdpi.com

Below is a table comparing some properties of this compound and its dimethyl analog, 4-Dimethylaminophenyl isothiocyanate.

| Property | This compound | 4-Dimethylaminophenyl Isothiocyanate |

| Molecular Formula | C₁₁H₁₄N₂S | C₉H₁₀N₂S thermofisher.comfishersci.com |

| Molecular Weight | 206.31 g/mol | 178.25 g/mol chemicalbook.com |

| Appearance | - | Pale cream to yellow to green crystals or powder thermofisher.com |

| Melting Point | - | 63.0-73.0 °C thermofisher.com |

| Boiling Point | - | 152 °C (6 mmHg) fishersci.com |

| CAS Number | - | 2131-64-8 thermofisher.com |

The structural variations within the dialkylaminophenyl isothiocyanate family, such as changing the alkyl groups from methyl to ethyl, allow for the fine-tuning of their properties for specific applications in areas like dye synthesis, materials science, and as intermediates in organic synthesis. wikipedia.org

Propiedades

IUPAC Name |

N,N-diethyl-4-isothiocyanatoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-3-13(4-2)11-7-5-10(6-8-11)12-9-14/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWXUTHWTCRUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201004655 | |

| Record name | N,N-Diethyl-4-isothiocyanatoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201004655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84381-54-4 | |

| Record name | 4-Diethylaminophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084381544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-4-isothiocyanatoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201004655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84381-54-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Diethylaminophenyl Isothiocyanate

Established Synthetic Routes to Aromatic Isothiocyanates

The preparation of aromatic isothiocyanates can be achieved through several reliable methods starting from primary amines. These foundational routes are crucial for understanding the synthesis of substituted derivatives like 4-Diethylaminophenyl isothiocyanate.

A predominant method for synthesizing isothiocyanates involves a two-step process commencing with a primary amine and carbon disulfide (CS₂). chemrxiv.org In the initial step, the amine reacts with CS₂ in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. organic-chemistry.orgbeilstein-journals.org The choice of base is critical and can range from organic amines like triethylamine (B128534) (Et₃N) and 1,4-diazabicyclo[2.2.2]octane (DABCO) to inorganic bases such as sodium hydroxide (B78521) or sodium hydride. kiku.dknih.gov

The second step is the decomposition or desulfurization of the dithiocarbamate salt to yield the isothiocyanate. nih.gov A wide array of reagents has been developed for this conversion, each with its own advantages. Common desulfurylating agents include:

Tosyl Chloride (TsCl) : A classic reagent that effectively promotes the elimination to form the isothiocyanate. organic-chemistry.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : Used with a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) or DABCO, this method is advantageous as the byproducts are volatile, simplifying workup. kiku.dkcbijournal.com

Iron(III) Chloride (FeCl₃) : An aqueous solution of FeCl₃ can be used for the desulfurization, providing a one-pot process from the amine, which is particularly effective for pyridyl and other electron-deficient amines. nih.gov

Cyanuric Chloride (TCT) : This reagent is effective for converting dithiocarbamates and is suitable for a one-pot process under aqueous conditions, working well even for highly electron-deficient aromatic amines. beilstein-journals.org

Zinc(II) ions : Used to convert dithiocarbamates into volatile isothiocyanates for analytical purposes, highlighting the role of metal ions in this transformation. nih.gov

This method's versatility and the broad availability of reagents make it a cornerstone of isothiocyanate synthesis. beilstein-journals.org

An alternative, though less common, route involves the conversion of thiocarbanilides (N,N'-diarylthioureas) into isothiocyanates. This approach requires the elimination of an amine molecule from the thiourea (B124793) backbone. The reaction is typically promoted by dehydrating or desulfurating agents under vigorous conditions. Historically, reagents such as phosphorus pentachloride or concentrated acids have been used to effect this transformation. The process involves the formation of a reactive intermediate that subsequently fragments to the isothiocyanate and an aniline (B41778) byproduct. While effective, the harsh conditions and potential for side reactions often make other methods preferable.

A facile and efficient synthesis of isothiocyanates can be achieved through the reaction of primary amines with phenyl chlorothionoformate. organic-chemistry.orgthieme-connect.comresearchgate.net This method can be performed as either a one-pot or a two-step process. thieme-connect.com Phenyl chlorothionoformate acts as a "thiocarbonyl transfer" reagent. thieme-connect.com

The one-pot process is particularly useful for preparing alkyl and electron-rich aryl isothiocyanates. thieme-connect.comthieme-connect.com In this approach, the amine, phenyl chlorothionoformate, and a base like solid sodium hydroxide are mixed in a suitable solvent such as dichloromethane. thieme-connect.comrsc.org The reaction proceeds directly to the isothiocyanate in high yield. rsc.org

The two-step approach is more versatile and is effective for a broader range of substrates, including highly electron-deficient aryl and heterocyclic amines. organic-chemistry.orgthieme-connect.com In the first step, an intermediate O-phenyl thiocarbamate is synthesized and isolated. This intermediate is then subjected to base-induced decomposition in the second step to yield the final isothiocyanate product. organic-chemistry.org This protocol avoids the limitations encountered with electron-poor amines in the one-pot method. chemrxiv.orgrsc.org Given that the 4-diethylaminophenyl group is strongly electron-donating, the one-pot method is highly suitable for this specific target.

Multistep Synthetic Strategies Incorporating the 4-Diethylaminophenyl Moiety

The synthesis of this compound can be approached directly by applying the established methods to N,N-diethyl-p-phenylenediamine. As an electron-rich primary aromatic amine, it is an excellent candidate for methods like the one-pot reaction with phenyl chlorothionoformate or the dithiocarbamate route using reagents like Boc₂O. kiku.dkrsc.org

However, in more complex molecular frameworks, a retrosynthetic approach may be necessary where the diethylamino group is installed at a later stage. One such strategy involves starting with a corresponding nitro-aromatic compound. For instance, a synthetic plan could involve:

Beginning with a suitable 4-nitrophenyl precursor.

Performing the necessary chemical transformations on other parts of the molecule.

Converting the nitro group into the diethylamine (B46881) functionality. This is typically achieved via a two-step process: chemoselective reduction of the nitro group to a primary amine, followed by N,N-diethylation. researchgate.net

Finally, converting the newly formed primary amine at a different position into the isothiocyanate group using one of the standard methods described previously.

Optimization of Reaction Conditions and Yields in Isothiocyanate Synthesis

Achieving high yields and purity in isothiocyanate synthesis is highly dependent on the optimization of reaction parameters such as the choice of reagents, solvent, base, and temperature.

The conversion of dithiocarbamate salts is a key step where optimization is critical. In a study utilizing microwave-assisted synthesis with DMT/NMM/TsO⁻ as a desulfurizing agent, reaction conditions for aromatic amines were carefully optimized.

| Entry | Base (Equiv.) | Solvent | Time (min) | Temp (°C) | Yield (%) |

| 1 | Et₃N (3) | Dioxane | 3 | 90 | 30 |

| 2 | DBU (3) | Dioxane | 3 | 90 | 71 |

| 3 | DBU (4) | Dioxane | 3 | 90 | 78 |

| 4 | DBU (3) | Dioxane | 5 | 90 | 72 |

| 5 | DBU (3) | Dioxane | 3 | 110 | 85 |

| 6 | DBU (3) | DMF | 3 | 110 | 88 |

| Data derived from a study on the synthesis of phenyl isothiocyanate using DMT/NMM/TsO⁻ as a desulfurizing agent. nih.gov |

The data clearly indicates that for aromatic amines, a stronger base like DBU is superior to Et₃N. nih.gov Furthermore, increasing the temperature to 110°C and switching the solvent to DMF significantly improved the yield of the aromatic isothiocyanate. nih.gov

In the synthesis using phenyl chlorothionoformate, the choice of base was found to be crucial.

| Base | Yield of Isothiocyanate (%) | Yield of Side-Product (%) |

| NaOH (solid) | 95 | 5 |

| Na₂CO₃ (solid) | 55 | 45 |

| K₂CO₃ (solid) | 65 | 35 |

| Et₃N | 35 | 65 |

| Data derived from the reaction of aniline with phenyl chlorothionoformate. thieme-connect.com |

Solid sodium hydroxide provided the highest yield, while the use of triethylamine (Et₃N) led to the formation of O-phenyl diethylcarbamothioate (B8642194) as the major product due to dealkylation of the base. thieme-connect.com

Microwave irradiation has also been employed to accelerate the synthesis. In the thionation of isocyanides using Lawesson's reagent, temperature was a key variable for optimization.

| Entry | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 60 | 10 | 85 |

| 2 | 80 | 10 | 92 |

| 3 | 100 | 10 | 98 |

| Data derived from microwave-assisted synthesis of an aromatic isothiocyanate. tandfonline.com |

These findings collectively demonstrate that careful selection of base, solvent, and temperature, often aided by techniques like microwave heating, is essential for maximizing the efficiency of isothiocyanate synthesis. nih.govtandfonline.com

Investigation of Regioselectivity in Isothiocyanate Formation

In the context of synthesizing this compound from its corresponding primary amine, N,N-diethyl-p-phenylenediamine, the question of regioselectivity in the isothiocyanate formation step is straightforward. The position of the resulting isothiocyanate group is predetermined by the location of the primary amino group on the starting material. Since the starting amine has the amino group at the 'para' or '4-' position relative to the diethylamino group, the reaction will exclusively yield the 4-isothiocyanato product. The reaction mechanism does not involve rearrangement on the aromatic ring.

However, regioselectivity is a significant consideration in other types of reactions that form isothiocyanates. For example, in the electrophilic addition of benzeneselenenyl thiocyanate (B1210189) to unsymmetrical alkenes, the reaction can produce a mixture of regioisomers. researchgate.net The distribution between the Markownikoff and anti-Markownikoff adducts depends on the structure of the alkene. researchgate.netcdnsciencepub.com Similarly, the conversion of secondary and tertiary alcohols or ethers to thiocyanates and isothiocyanates can yield isomeric products depending on the substrate, with tertiary substrates often favoring the isothiocyanate. chemrxiv.org

Therefore, while regioselectivity is a critical factor in certain synthetic pathways to isothiocyanates, for syntheses proceeding from a pre-functionalized aromatic amine like N,N-diethyl-p-phenylenediamine, the regiochemical outcome is dictated entirely by the structure of the precursor.

Chemical Transformations and Reaction Mechanisms of 4 Diethylaminophenyl Isothiocyanate

Nucleophilic Addition Reactions at the Isothiocyanate Group

The isothiocyanate functional group (–N=C=S) is characterized by its electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the chemical transformations of 4-diethylaminophenyl isothiocyanate. The presence of the electron-donating diethylamino group on the phenyl ring enhances the electron density of the aromatic system, which can influence the reactivity of the isothiocyanate moiety.

The general mechanism of nucleophilic addition to an isothiocyanate involves the attack of the nucleophile on the central carbon atom of the –N=C=S group. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield the final addition product. Common nucleophiles that readily react with isothiocyanates include amines, thiols, and alcohols. researchgate.netnih.gov

For instance, the reaction with primary or secondary amines leads to the formation of thiourea (B124793) derivatives, while reaction with thiols yields dithiocarbamates. The reaction conditions, such as pH, can influence the outcome. For example, under alkaline conditions (pH 9-11), the reaction with an amine to form a thiourea is favored, whereas at a more neutral pH (6-8), reaction with a thiol to form a dithiocarbamate (B8719985) can occur. researchgate.net

The electrophilicity of the isothiocyanate carbon can be further enhanced by the presence of electron-withdrawing groups. arkat-usa.org While the diethylamino group in this compound is electron-donating, the inherent electrophilicity of the isothiocyanate group still allows for a variety of nucleophilic addition reactions to occur.

Derivatization Strategies for Functionalization and Scaffold Generation

The reactivity of this compound towards nucleophiles provides a versatile platform for the synthesis of a diverse array of functionalized molecules and complex chemical scaffolds. nih.govsemanticscholar.orgmdpi.comorganic-chemistry.orgcdnsciencepub.com

Formation of Thiourea Derivatives with Amine Nucleophiles

One of the most prominent reactions of this compound is its reaction with primary and secondary amines to form N,N'-disubstituted or N,N,N'-trisubstituted thiourea derivatives, respectively. nih.govmdpi.comorganic-chemistry.orgcdnsciencepub.com This reaction is a straightforward and efficient method for introducing the 4-diethylaminophenylthiourea moiety into various molecular frameworks.

The reaction proceeds via a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group. mdpi.com The resulting zwitterionic intermediate rapidly rearranges to the stable thiourea product. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. The lower reactivity of aromatic amines compared to aliphatic amines may necessitate harsher reaction conditions, such as refluxing in a polar, non-nucleophilic solvent like tert-butanol. researchgate.net

The synthesis of a wide range of thiourea derivatives has been reported through this method, highlighting its broad applicability in medicinal chemistry and materials science. mdpi.com

Table 1: Synthesis of Thiourea Derivatives from this compound and Various Amines

| Amine Nucleophile | Resulting Thiourea Derivative |

| Primary Aliphatic Amine (R-NH2) | N-(4-Diethylaminophenyl)-N'-alkylthiourea |

| Secondary Aliphatic Amine (R2NH) | N-(4-Diethylaminophenyl)-N',N'-dialkylthiourea |

| Primary Aromatic Amine (Ar-NH2) | N-(4-Diethylaminophenyl)-N'-arylthiourea |

| Secondary Aromatic Amine (Ar2NH) | N-(4-Diethylaminophenyl)-N',N'-diarylthiourea |

| Hydrazine (H2N-NH2) | 4-(4-Diethylaminophenyl)thiosemicarbazide |

This table provides a generalized representation of the types of thiourea derivatives that can be synthesized.

Cyclization Reactions to Heterocyclic Systems (e.g., Thiazoles, Thiophenes, Tetrazolinethiones)

The isothiocyanate group serves as a valuable building block for the synthesis of various heterocyclic systems through cyclization reactions. researchgate.netorganic-chemistry.orgnih.gov These reactions often involve a bifunctional reagent that reacts with both the electrophilic carbon and the nitrogen or sulfur atom of the isothiocyanate moiety.

Thiazoles: The synthesis of thiazole (B1198619) derivatives can be achieved through the reaction of this compound with α-haloketones or other suitable three-carbon synthons. For instance, the Hantzsch thiazole synthesis involves the reaction of a thioamide (which can be formed in situ from the isothiocyanate) with an α-haloketone. Another approach involves the reaction of isothiocyanates with enolates, which can lead to the formation of thiazolidine (B150603) derivatives. wikipedia.org

Thiophenes: While less common, the incorporation of the isothiocyanate sulfur into a thiophene (B33073) ring is possible through specific reaction pathways. The Gewald reaction, a multicomponent reaction, can utilize elemental sulfur, an activated nitrile, and a carbonyl compound to produce substituted 2-aminothiophenes. While not a direct reaction of the isothiocyanate, the sulfur atom for the thiophene ring can be sourced from reagents that are also used in isothiocyanate chemistry.

Tetrazolinethiones: The reaction of this compound with sodium azide (B81097) in an aqueous medium, followed by acidification, leads to the formation of 1-(4-diethylaminophenyl)-1,4-dihydro-5H-tetrazole-5-thione. cdnsciencepub.com This reaction proceeds through the nucleophilic addition of the azide ion to the isothiocyanate, followed by an intramolecular cyclization. The yield of these 1-substituted-tetrazoline-5-thiones is influenced by the electronic properties of the substituent on the isothiocyanate, with electron-donating groups potentially affecting the reaction rate. cdnsciencepub.com

Table 2: Examples of Heterocyclic Systems Derived from this compound

| Heterocycle | General Reaction |

| Thiazole | Reaction with α-haloketones or enolates |

| Thiophene | Multicomponent reactions like the Gewald synthesis |

| Tetrazolinethione | Reaction with sodium azide |

Exploration of Other Electrophilic Reactivities of the Isothiocyanate Moiety

Beyond the typical nucleophilic additions, the isothiocyanate group exhibits other electrophilic reactivities that can be exploited for synthetic purposes. The cumulative double bonds in the –N=C=S system allow for cycloaddition reactions. For example, [3+2] cycloaddition reactions with 1,3-dipoles can lead to the formation of five-membered heterocyclic rings. The ambident nature of the aryl isothiocyanate system, with reactivity at both the N=C and C=S bonds, can be influenced by the nature of the reacting dipole and substituents on the aryl ring. rsc.org

Furthermore, isothiocyanates can react with organometallic reagents. For instance, the reaction with carbanions generated from vinyl ethers or sulfides can lead to the synthesis of various imines and thiazole derivatives. researchgate.net The reaction with Grignard reagents or organolithium compounds results in the formation of thioamides after hydrolysis.

Mechanistic Studies of Reactions Involving this compound and Related Structures

Understanding the mechanisms of reactions involving isothiocyanates is crucial for controlling reaction outcomes and designing new synthetic methodologies. researchgate.netgrafiati.comnih.gov

Solvolytic Displacement Mechanisms

Solvolysis refers to a reaction where the solvent acts as the nucleophile. In the context of isothiocyanates, solvolytic reactions, particularly hydrolysis, are important considerations. The hydrolysis of isothiocyanates can lead to the formation of amines and carbonyl sulfide, which can further decompose. The mechanism of hydrolysis is pH-dependent. Under neutral or acidic conditions, water attacks the electrophilic carbon of the isothiocyanate, leading to a thiocarbamic acid intermediate which is unstable and decomposes.

While specific studies on the solvolytic displacement mechanisms of this compound are not extensively detailed in the provided results, the general principles of isothiocyanate solvolysis apply. The electron-donating diethylamino group would be expected to influence the rate of solvolysis by affecting the electrophilicity of the isothiocyanate carbon. Kinetic studies of related isothiocyanates have been used to elucidate the transition states and intermediates involved in these processes. grafiati.comresearchgate.net For example, studies on the pyridinolysis of isothiocyanophosphates suggest that the mechanism can shift from a concerted to a stepwise process depending on the substituents. researchgate.net

Rearrangement Pathways

The structural framework of this compound allows for several potential rearrangement pathways, primarily involving intramolecular nucleophilic attack and sigmatropic shifts. These rearrangements can lead to the formation of novel heterocyclic systems.

One of the most relevant rearrangement pathways for aryl isothiocyanates bearing a tertiary amino group is the tert-amino effect-promoted rearrangement . acs.orgnih.govacs.org This type of reaction involves an intramolecular nucleophilic addition of the tertiary amine onto the electrophilic carbon of the isothiocyanate group, followed by a ring expansion. While specific studies on this compound are not extensively documented in this context, analogous transformations with similar substrates, such as 1-(2-isothiocyanatophenyl)pyrrolidines, provide a well-established mechanistic model. acs.orgnih.govacs.org

The proposed mechanism, catalyzed by acid, begins with the protonation of the isothiocyanate, which enhances its electrophilicity. The lone pair of the tertiary nitrogen atom then attacks the isothiocyanate carbon intramolecularly, forming a quaternary ammonium (B1175870) intermediate. This is followed by a ring-expansion rearrangement to yield structurally intriguing benzimidazothiazepine or benzimidazothioether derivatives in good to excellent yields. acs.orgnih.govacs.org This process is notable for its atom economy and the ability to construct complex heterocyclic scaffolds from relatively simple starting materials. acs.orgacs.org

Another potential, though less directly documented for this specific compound, rearrangement is the Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution where a connecting chain migrates from one heteroatom to another on an aromatic ring. youtube.comyoutube.comnih.gov For a Smiles rearrangement to occur with a derivative of this compound, a suitable nucleophilic group would need to be present on a side chain, and the aromatic ring would typically require activation by electron-withdrawing groups, which is contrary to the electron-donating nature of the diethylamino group. However, under specific conditions, such as photochemical activation, related Truce-Smiles rearrangements have been observed for sulfonamides, suggesting that under the right energetic input, similar pathways could be explored for isothiocyanates. youtube.com

The thermal rearrangement of isothiocyanates is also a known phenomenon, often leading to isomerization or the formation of other heterocyclic structures. For instance, the thermal rearrangement of 1,4-dithiocyanatobut-2-enes yields vicinal thiocanatoisothiocyanates, which can be trapped to form thiazolidinones or dihydrothiazoles. rsc.org While not a direct analogue, this illustrates the propensity of the isothiocyanate group to participate in thermal rearrangements.

Table 1: Examples of tert-Amino Effect-Promoted Rearrangement of Aryl Isothiocyanates This table is representative of the reaction type and not specific to this compound.

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-(2-Isothiocyanatophenyl)pyrrolidine | Benzimidazothiazepine derivative | 98 | acs.orgacs.org |

| 1-(2-Isothiocyanatophenyl)piperidine | Benzimidazothiazine derivative | 95 | acs.org |

| N-Methyl-N-(2-isothiocyanatobenzyl)aniline | Dibenzothiazocine derivative | 85 | acs.org |

Radical-Mediated Transformations

The isothiocyanate group can also participate in radical-mediated transformations, offering alternative pathways for C-C and C-S bond formation. These reactions are often initiated by photoredox catalysis, which allows for the generation of radical species under mild conditions.

A significant radical-mediated transformation is the nucleophilic addition of an α-aminoalkyl radical to the C=S bond of an aryl isothiocyanate. This reaction has been demonstrated using visible-light photoredox catalysis. sigmaaldrich.com In a typical setup, a tertiary amine, structurally similar to the diethylamino moiety of the target compound, is oxidized by an excited-state photocatalyst to form a radical cation. Subsequent deprotonation generates a nucleophilic α-aminoalkyl radical. This radical then adds to the electrophilic carbon of the isothiocyanate, forming a new C-C bond. The resulting radical intermediate is then reduced to complete the catalytic cycle, yielding an α-amino thioamide.

This methodology is particularly relevant to this compound as the diethylamino group itself can potentially be the source of the α-aminoalkyl radical under photoredox conditions. Alternatively, external tertiary amines can be used as the radical precursor, which then adds to the isothiocyanate. The reaction is efficient and proceeds under mild conditions, highlighting the power of photoredox catalysis in activating otherwise stable functional groups. sigmaaldrich.comnicewiczlaboratory.com

Furthermore, radical cyclization reactions involving isothiocyanates have been reported. For instance, unsaturated isothiocyanates can undergo radical cyclization initiated by radical initiators like AIBN in the presence of a radical mediator such as thiophenol. nih.gov This leads to the formation of sulfur-containing heterocyclic compounds. While this typically requires an unsaturated moiety elsewhere in the molecule, it demonstrates the ability of the isothiocyanate group to act as a radical acceptor.

Manganese(III)-based oxidative free-radical cyclizations are also a powerful tool for constructing cyclic systems, although their application to isothiocyanates is less common than to ketones. nih.gov These reactions involve the oxidation of a substrate to generate a radical which then undergoes cyclization. The potential for such transformations with appropriately substituted derivatives of this compound remains an area for further exploration.

Table 2: Examples of Visible-Light-Mediated Radical Addition to Isothiocyanates This table is representative of the reaction type and not specific to this compound.

| Amine | Isothiocyanate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N,N-Dimethylaniline | Phenyl isothiocyanate | α-(Phenylamino)carbothioyl-N-methylaniline | 84 | sigmaaldrich.com |

| N,N-Dimethylaniline | 4-Chlorophenyl isothiocyanate | α-(4-Chlorophenylamino)carbothioyl-N-methylaniline | 78 | sigmaaldrich.com |

| N-Phenylpyrrolidine | Phenyl isothiocyanate | 1-Phenyl-2-(phenylamino)carbothioylpyrrolidine | 75 | sigmaaldrich.com |

Spectroscopic and Structural Characterization Techniques for 4 Diethylaminophenyl Isothiocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 4-diethylaminophenyl isothiocyanate and its derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a related compound, 4-methylphenyl isothiocyanate, the aromatic protons appear in the region of δ 7.29-7.14 ppm, while the methyl protons show a signal at δ 2.35 ppm. For this compound, one would expect to see signals corresponding to the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and the aromatic protons on the phenyl ring.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A significant characteristic of isothiocyanates is the chemical shift of the isothiocyanate carbon (-N=C=S). However, this signal is often broadened to the point of being nearly undetectable, a phenomenon referred to as "near-silence". nih.gov This broadening is attributed to the structural flexibility of the isothiocyanate group. nih.gov In phenyl isothiocyanate, the isothiocyanate carbon appears around 135.5 ppm. For derivatives, the chemical shifts of the aromatic carbons and the ethyl group carbons would provide key structural information.

Table 1: Representative ¹H and ¹³C NMR Data for Isothiocyanate Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| Phenyl isothiocyanate | CDCl₃ | 7.40-7.10 (m, 5H, Ar-H) | 135.5 (N=C=S), 131.9, 129.3, 126.9, 125.0 (Ar-C) |

| 4-Methylphenyl isothiocyanate | CDCl₃ | 7.15 (d, 2H, Ar-H), 7.08 (d, 2H, Ar-H), 2.35 (s, 3H, CH₃) | 138.8, 131.9, 129.8, 125.0 (Ar-C), 21.2 (CH₃) |

| Phenethyl isothiocyanate | CDCl₃ | 7.35-7.20 (m, 5H, Ar-H), 3.70 (t, 2H, CH₂NCS), 2.95 (t, 2H, ArCH₂) | 137.9 (Ar-C), 130.8 (N=C=S), 128.9, 128.7, 126.9 (Ar-C), 46.9 (CH₂NCS), 35.6 (ArCH₂) |

Note: Data is compiled from various sources and may vary based on experimental conditions.

Advanced NMR techniques provide deeper insights into the three-dimensional structure and dynamic behavior of molecules.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons within a molecule, aiding in the elucidation of its conformation.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful method for separating the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govleidenuniv.nl This technique, often referred to as "NMR chromatography," can be used to analyze the aggregation and solvation states of reactive intermediates in solution. nih.gov For derivatives of this compound, DOSY could be employed to study their interactions with other molecules or their self-association behavior. The diffusion coefficients obtained from DOSY experiments can also be correlated with the molecular weights of polymers, providing a means to monitor polymerization reactions. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its elemental composition.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nist.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound and its fragments. This is a critical step in the identification of unknown compounds or the confirmation of the synthesis of new derivatives. For instance, HRMS analysis is routinely used to confirm the successful synthesis of various organic compounds. rsc.org Derivatization with reagents like 4-sulfophenyl isothiocyanate can be used to enhance the analysis of peptides by mass spectrometry. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| MS | Electron Ionization (EI) | 206 | Molecular Ion [M]⁺ |

| HRMS | Electrospray Ionization (ESI) | [M+H]⁺ | Provides exact mass for elemental composition determination |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govyoutube.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong and broad absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in the region of 2100-2000 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations from the alkyl and aromatic groups (around 3000 cm⁻¹), and C-C stretching vibrations within the aromatic ring (around 1600-1450 cm⁻¹). libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2100 - 2000 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium to Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-N | Stretch | 1360 - 1250 | Medium to Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are particularly useful for characterizing conjugated systems and fluorescent compounds.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands arising from π→π* transitions within the aromatic ring and the isothiocyanate group. The diethylamino group, being an electron-donating group, will influence the position of these absorption maxima.

Derivatives of this compound, particularly those incorporated into larger conjugated systems like chalcones, can exhibit interesting photophysical properties, including fluorescence. For example, chalcone (B49325) isothiocyanate derivatives have been synthesized and their absorption and emission properties studied, with some showing enhanced fluorescence upon binding to metal ions. researchgate.net The lack of strong UV chromophores in some isothiocyanates can present analytical challenges. mdpi.com

Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a critical parameter for characterizing fluorescent molecules, representing the efficiency of the conversion of absorbed photons into emitted photons. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of quantum yield is fundamental for assessing the brightness and performance of fluorophores.

The structure of this compound, featuring a potent electron-donating diethylamino group conjugated to an electron-withdrawing isothiocyanate group through a phenyl ring, suggests the potential for intramolecular charge transfer (ICT) upon excitation. This ICT character is a common feature in many fluorescent dyes. The efficiency of fluorescence is often in competition with non-radiative decay pathways, such as internal conversion and intersystem crossing. The rigidity of a molecule's structure can play a significant role; for instance, inhibiting rotational or vibrational modes that lead to non-radiative decay can significantly enhance the quantum yield.

In derivatives, modifications to the core structure can tune the quantum yield. For example, extending the π-conjugation or incorporating the donor nitrogen into a rigid ring system, like in julolidine (B1585534) derivatives, often leads to an increase in quantum yield by reducing non-radiative decay pathways. The solvent environment is also a crucial factor, as the polarity of the solvent can stabilize the excited state to varying degrees, influencing the rates of both radiative and non-radiative decay.

The quantum yield is typically measured relative to a well-characterized standard with a known ΦF value, such as quinine (B1679958) sulfate (B86663) or rhodamine 6G. The calculation involves comparing the integrated fluorescence intensities and the absorbance values of the sample and the standard at the excitation wavelength.

Table 1: Factors Influencing Fluorescence Quantum Yield (ΦF)

| Factor | Description | Expected Effect on this compound |

|---|---|---|

| Molecular Rigidity | Restriction of intramolecular rotations and vibrations. | Increased rigidity in derivatives would likely increase ΦF. |

| Electron Donating/Accepting Groups | Strength of the donor (diethylamino) and acceptor (isothiocyanate) groups. | Strong ICT character can lead to high ΦF, but also susceptibility to solvent effects. |

| Solvent Polarity | The polarity of the surrounding medium. | Increasing solvent polarity may stabilize the ICT state, potentially red-shifting emission and affecting ΦF. |

| Temperature | Affects molecular vibrations and solvent relaxation. | Lower temperatures generally reduce non-radiative decay, increasing ΦF. |

Stokes Shift Analysis and Photostability Assessment

Stokes Shift Analysis

The Stokes shift is the difference in energy (or wavelength/wavenumber) between the position of the band maximum of the absorption spectrum and the band maximum of the emission spectrum of the same electronic transition. A large Stokes shift is often a desirable characteristic for fluorescent probes as it facilitates the separation of emitted fluorescence from scattered excitation light, thereby improving the signal-to-noise ratio in imaging applications. researchgate.net

The magnitude of the Stokes shift is related to the structural and electronic changes that occur between the ground state and the excited state. For molecules like this compound that exhibit intramolecular charge transfer (ICT), the excited state is typically more polar than the ground state. Upon excitation, the solvent molecules surrounding the fluorophore reorient themselves to stabilize the more polar excited state. This relaxation process lowers the energy of the excited state before emission occurs, resulting in emitted light having lower energy (a longer wavelength) than the absorbed light. This phenomenon, known as a dynamic Stokes shift, is more pronounced in polar solvents. nist.gov The large change in dipole moment expected for this compound upon excitation suggests that it would exhibit a significant Stokes shift, particularly in polar environments. nist.gov

Photostability Assessment

Photostability refers to a molecule's resistance to undergoing photochemical degradation upon exposure to light. High photostability is crucial for applications requiring prolonged or intense illumination, such as fluorescence microscopy and single-molecule tracking. Photodegradation, or photobleaching, involves irreversible chemical alteration of the fluorophore, leading to the loss of its fluorescent properties. The process can be initiated by the reaction of the excited state fluorophore with molecular oxygen or other reactive species. The inherent chemical reactivity of the isothiocyanate group (-N=C=S) might influence the photostability of these compounds, potentially providing a pathway for degradation.

Assessing photostability typically involves continuously illuminating a sample of the compound and monitoring the decrease in its fluorescence intensity over time. The resulting decay curve can be quantified to determine a photobleaching quantum yield or a half-life, providing a measure of the molecule's robustness under specific illumination conditions. Structural modifications that enhance quantum yield, such as increasing rigidity, can sometimes also improve photostability by reducing the time the molecule spends in the reactive excited state.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding a molecule's physical and chemical properties.

While a crystal structure for this compound itself is not publicly available, the structure of a closely related derivative, 4′-{4-(N,N-diethylaminophenyl)}-3,2′:6′,3″-terpyridine, has been determined. This compound incorporates the key 4-(N,N-diethylaminophenyl) moiety. The analysis of its cobalt(II) thiocyanate (B1210189) complex, [Co(NCS)₂(C₂₃H₂₄N₄)]ₙ, reveals important structural features of this substituent. nih.gov

In the crystal structure of the related cobalt complex, the N,N-diethylaminophenyl group is attached to a terpyridine framework. The geometry and bond lengths within this group provide a model for the parent isothiocyanate. The crystal system and space group for the complex provide insight into the packing of the molecules in the solid state. For example, the complex [Co(NCS)₂(1)]ₙ·0.8nCHCl₃ crystallizes in the monoclinic space group P2₁/c. nih.gov The bond lengths and angles within the diethylaminophenyl group are generally found to be typical for such structures. The planarity of the phenyl ring and the orientation of the diethylamino group relative to it are key parameters that influence the electronic conjugation and, consequently, the spectroscopic properties of the molecule. nih.gov

Table 2: Illustrative Crystallographic Data for a Derivative Containing the 4-(N,N-diethylaminophenyl) Moiety

| Parameter | Description | Example Value (from [Co(NCS)₂(C₂₃H₂₄N₄)]ₙ) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The group of symmetry operations for the crystal. | P2₁/c |

| Co-N(tpy) bond length | The distance between the cobalt center and a nitrogen atom of the terpyridine ligand. | 2.190(3) Å |

| Co-N(NCS) bond length | The distance between the cobalt center and the nitrogen of the thiocyanate ligand. | 2.090(4) Å |

| Molecular Conformation | The spatial arrangement of atoms. | The terpyridine unit deviates from planarity. |

Data from the complex [Co(NCS)₂(2)₂(MeOH)₂]·3CHCl₃, where ligand 2 is a terpyridine with a diphenylamino group, but illustrates typical bond lengths in such coordination complexes. nih.gov

Electrochemical Characterization Techniques

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules like this compound. CV involves measuring the current that develops in an electrochemical cell as the voltage is varied. This analysis can determine the potentials at which a molecule is oxidized or reduced and can provide insights into the stability of the resulting charged species and the kinetics of electron transfer.

For this compound, the presence of the electron-rich diethylamino group makes the molecule susceptible to oxidation. A cyclic voltammogram would likely show an irreversible or quasi-reversible oxidation wave corresponding to the removal of an electron from the aromatic system, localized primarily on the nitrogen atom of the amino group. The potential at which this oxidation occurs is a measure of the molecule's electron-donating ability.

Conversely, the isothiocyanate group and the aromatic ring can potentially be reduced at negative potentials. The reversibility of any redox event provides information about the stability of the ion-radical formed. A reversible wave indicates that the product of the electron transfer is stable on the timescale of the CV experiment, while an irreversible wave suggests it undergoes a rapid follow-up chemical reaction.

In some applications, the compound may be used to modify an electrode surface. For instance, related compounds like 4-phenyl isothiocyanate have been electrografted onto glassy carbon electrodes. The formation and properties of such a modified surface can be characterized by CV and electrochemical impedance spectroscopy (EIS), which probes the resistance and capacitance properties of the electrode-electrolyte interface.

Table 3: Information Obtainable from Cyclic Voltammetry

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Oxidation Potential (Epa) | The potential at which oxidation occurs. | Indicates the ease of removing an electron; reflects the electron-donating strength of the diethylamino group. |

| Reduction Potential (Epc) | The potential at which reduction occurs. | Indicates the ease of adding an electron to the molecule. |

| Peak Current (ip) | The magnitude of the current at the peak potential. | Related to the concentration of the analyte and the diffusion coefficient. |

| Reversibility (ΔEp) | The difference between Epa and Epc. | Provides information on the stability of the electro-generated radical ions and the electron transfer kinetics. |

Theoretical and Computational Studies of 4 Diethylaminophenyl Isothiocyanate

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in modeling the properties of 4-Diethylaminophenyl isothiocyanate at the atomic level. These methods provide a robust framework for understanding the molecule's behavior.

Investigation of Electronic Structure and Charge Transfer Characteristics

DFT calculations are employed to determine the optimized molecular geometry and the electronic ground state of this compound. The presence of the electron-donating diethylamino group (-N(CH₂CH₃)₂) and the electron-withdrawing isothiocyanate group (-NCS) establishes a significant intramolecular charge transfer (ICT) character.

Upon excitation, electron density is expected to shift from the diethylamino group and the phenyl ring towards the isothiocyanate moiety. This charge redistribution is a key factor governing the molecule's reactivity and its interactions with other molecules. The distribution of atomic charges, often analyzed using schemes like Mulliken population analysis, quantifies this electronic landscape. For instance, in a related compound, 4-trifluoromethyl phenyl isothiocyanate, the isothiocyanate group carries a net negative charge, indicating its electron-accepting nature. A similar, if not more pronounced, effect is anticipated for this compound due to the stronger electron-donating ability of the diethylamino group compared to a trifluoromethyl group.

Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution. For this compound, the MEP would likely show a region of high negative potential around the nitrogen and sulfur atoms of the isothiocyanate group, highlighting them as sites susceptible to electrophilic attack. Conversely, the region around the diethylamino group would exhibit a lower potential, indicating its nucleophilic character.

Prediction of Spectroscopic Properties (Absorption and Emission)

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for predicting the electronic absorption and emission spectra of molecules like this compound. By calculating the energies of vertical electronic transitions from the ground state, TD-DFT can estimate the absorption maxima (λ_max).

The primary electronic transitions responsible for the UV-Vis absorption spectrum are expected to be of π → π* and n → π* character. The strong ICT nature of the molecule, from the diethylamino donor to the isothiocyanate acceptor through the π-conjugated phenyl ring, would result in an intense absorption band in the near-UV or visible region. Computational studies on analogous aromatic isothiocyanates have confirmed that the lowest energy electronic transitions are typically dominated by excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The solvent environment can significantly influence the spectroscopic properties, and computational models often incorporate solvent effects using models like the Polarizable Continuum Model (PCM).

The table below presents hypothetical TD-DFT calculated absorption data for this compound in a common solvent, based on typical results for similar molecules.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 350 | 0.85 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 280 | 0.15 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 250 | 0.05 | HOMO → LUMO+1 (n → π*) |

This is a representative table based on computational studies of similar aromatic isothiocyanates. Actual values would require specific calculations for this compound.

Analysis of Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more easily excited.

For this compound, the HOMO is expected to be localized primarily on the electron-rich diethylaminophenyl moiety. The LUMO, in contrast, would be concentrated on the electron-deficient isothiocyanate group and the phenyl ring. This spatial separation of the frontier orbitals is a hallmark of an effective ICT system.

The energies of these orbitals can be calculated using DFT. The following table provides expected values for this compound, drawing parallels with computationally studied analogs. researchgate.net

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.9 |

| HOMO-LUMO Gap (ΔE) | 3.9 |

These values are illustrative and based on data for structurally related compounds. Specific DFT calculations would be needed for precise energies.

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and can be a factor in the molecule's potential use in applications like nonlinear optics.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly with DFT, is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different possible pathways.

For example, in the reaction of this compound with a nucleophile, such as an amine or an alcohol, DFT calculations can be used to model the step-by-step process of bond formation and breaking. This can help to determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. Such studies can elucidate the role of catalysts and the effect of solvent on the reaction kinetics. While specific mechanistic studies on this exact compound are not widely published, the methodologies are well-established for similar chemical transformations.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis using computational methods. The rotation around the C-N bonds of the diethylamino group and the C-N bond of the isothiocyanate group can lead to different conformers with varying energies. By performing a systematic scan of these rotational barriers, the most stable, low-energy conformations can be identified.

Understanding the preferred conformation is essential as it influences the molecule's packing in the solid state and its interaction with other molecules in solution. Furthermore, computational methods can model intermolecular interactions, such as hydrogen bonding (if applicable with a protic solvent or reactant) and van der Waals forces, which are critical in understanding the bulk properties of the material.

Structure-Property Relationship Studies in Designed Derivatives

Computational chemistry allows for the in-silico design of derivatives of this compound and the prediction of their properties. By systematically modifying the substituents on the phenyl ring or altering the functional groups, it is possible to establish structure-property relationships.

For instance, replacing the diethylamino group with other electron-donating groups of varying strengths or introducing electron-withdrawing groups at different positions on the phenyl ring would modulate the ICT characteristics. This, in turn, would affect the HOMO-LUMO gap, the absorption and emission wavelengths, and the nonlinear optical properties. Computational studies on related systems have shown that the nature and position of substituents can fine-tune these properties for specific applications. For example, a computational study on 4-trifluoromethyl phenyl isothiocyanate revealed its potential for nonlinear optical applications, a property that is highly dependent on molecular structure and electronic distribution. researchgate.net A systematic computational investigation of various derivatives of this compound would provide valuable insights for the rational design of new functional materials.

Applications of 4 Diethylaminophenyl Isothiocyanate in Advanced Chemical Research

Development of Fluorescent Probes and Dyes

The fluorescent properties of the diethylaminophenyl group, combined with the reactive nature of the isothiocyanate group, make 4-diethylaminophenyl isothiocyanate a key building block in the synthesis of novel fluorescent probes and dyes.

Synthesis of Molecular Scaffolds for Fluorescent Tagging and Imaging

This compound serves as a precursor in the synthesis of various molecular scaffolds designed for fluorescent tagging and imaging. The isothiocyanate group readily reacts with primary amines, a common functional group in biomolecules and other chemical structures, to form stable thiourea (B124793) linkages. This reactivity allows for the covalent attachment of the diethylaminophenyl fluorophore to a target molecule.

One notable application involves the synthesis of thiazole (B1198619) derivatives. For instance, the reaction of this compound with 2-bromo-4'-nitroacetophenone (B1207750) results in the formation of a substituted aminothiazole. This thiazole ring system can serve as a core scaffold for the development of more complex molecules with potential applications in fluorescence-based assays.

Furthermore, this compound has been utilized in the modification of polymers to create fluorescent, pH-responsive nanomaterials. By grafting this hydrophobic moiety onto polymers like polyamidoamine (PAMAM) dendrimers, researchers have developed nanocarriers that can encapsulate and deliver fluorescent proteins such as enhanced green fluorescent protein (EGFP). These nanostructures are designed to be stable under normal physiological conditions but disassemble in the acidic environment of cellular compartments like endolysosomes, releasing their fluorescent cargo for imaging studies.

| Precursor | Reactant | Resulting Scaffold/System | Application |

| This compound | 2-Bromo-4'-nitroacetophenone | Substituted aminothiazole | Core for fluorescent probes |

| This compound | Polyamidoamine (PAMAM) dendrimer | pH-responsive fluorescent nanoparticles | Fluorescent protein delivery and imaging |

Design Principles for Environment-Sensitive Fluorescent Probes

The design of environment-sensitive, or "smart," fluorescent probes often relies on incorporating moieties that exhibit changes in their fluorescence properties in response to specific environmental stimuli. The diethylaminophenyl group in this compound is known to contribute to the solvatochromic properties of a molecule, meaning its fluorescence emission can be influenced by the polarity of the surrounding solvent.

The general principle for designing such probes involves linking the this compound to a molecular scaffold that undergoes a conformational change or a change in its electronic properties in response to a specific analyte or environmental condition. This change then alters the fluorescence emission of the diethylaminophenyl moiety, allowing for the detection and reporting of the stimulus.

Applications in Biomolecular Labeling and Conjugation Strategies

The primary application of this compound in biomolecular labeling stems from the reactivity of its isothiocyanate group towards primary amines. This allows for the straightforward conjugation of the diethylaminophenyl fluorophore to a wide range of biomolecules, including proteins and peptides.

The conjugation strategy is typically a one-step reaction where the isothiocyanate reacts with the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of a protein. This forms a stable thiourea bond, covalently linking the fluorescent label to the biomolecule.

An example of this is the use of this compound-modified PAMAM dendrimers to encapsulate and deliver enhanced green fluorescent protein (EGFP). In this system, while the protein is encapsulated rather than directly labeled on its surface, the principle of using the isothiocyanate-derived moiety to create a biocompatible, fluorescent system for studying biomolecules is demonstrated.

Reagent in Analytical Chemistry Method Development

While direct and extensive research on this compound as a primary derivatization reagent is less common than for its analogue, phenyl isothiocyanate (PITC), its chemical properties suggest its utility in enhancing detection in analytical chemistry. The principles of its application can be inferred from studies on closely related compounds.

Pre-column Derivatization for Enhanced Chromatographic Detection

In high-performance liquid chromatography (HPLC), pre-column derivatization is a technique used to modify analytes before they enter the chromatographic column. This is often done to improve their chromatographic behavior, increase their stability, or enhance their detectability.

Isothiocyanates, in general, are effective pre-column derivatization reagents for primary and secondary amines, including amino acids. The reaction of an isothiocyanate with an amine forms a thiourea derivative, which often exhibits stronger ultraviolet (UV) absorbance or fluorescence than the parent amine. While specific HPLC methods detailing the use of this compound are not widely published, its structural similarity to other UV-active isothiocyanate reagents suggests its potential for this application. The diethylaminophenyl group would be expected to impart a strong UV chromophore to the derivatized amines, facilitating their detection.

Mass Spectrometry Derivatization for Improved Ionization and Structural Analysis

In mass spectrometry (MS), derivatization can be employed to improve the ionization efficiency of an analyte, leading to enhanced sensitivity. It can also be used to introduce a specific fragmentation pattern that aids in structural elucidation.

Research on the closely related compound, p-(dimethylamino)phenyl isothiocyanate, has shown its utility as a derivatization reagent for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). The derivatives formed were found to separate well on a reversed-phase column and could be sensitively detected. A key finding was that the C-N bond of the resulting thiourea structure was efficiently cleaved during collision-induced dissociation, producing a single, intense product ion, which is highly desirable for quantitative analysis.

Given the analogous structure, it is highly probable that this compound would perform similarly as a derivatization reagent for MS. The introduction of the diethylaminophenyl group would increase the hydrophobicity of the analyte, potentially improving its retention in reversed-phase chromatography, and the tertiary amine in the diethylamino group could be readily protonated, enhancing ionization efficiency in ESI-MS.

| Analytical Technique | Application of Isothiocyanate Reagent | Expected Benefit of this compound |

| HPLC | Pre-column derivatization of amines | Enhanced UV detection due to the diethylaminophenyl chromophore. |

| LC/ESI-MS/MS | Derivatization of amines | Improved ionization efficiency and predictable fragmentation for sensitive and specific quantification. |

Development of Chromophoric Reagents for Sequence Analysis

The Edman degradation is a cornerstone of protein and peptide sequencing, relying on the stepwise removal and identification of N-terminal amino acid residues. This process involves the reaction of the free amino group of a peptide with an isothiocyanate reagent. While phenylisothiocyanate (PITC) is the classic reagent, significant research has been dedicated to developing chromophoric or fluorescent isothiocyanates to enhance the sensitivity of detection.

While direct research literature specifically detailing the use of this compound as a sequencing reagent is not prominent, the principle is well-established through the successful application of its structural analogs. Notably, 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC) has been extensively used as a high-sensitivity chromophoric reagent. The presence of the azobenzene (B91143) group in DABITC imparts a distinct color to the resulting amino acid thiohydantoin derivatives, allowing for their detection at picomolar levels. This colorimetric property facilitates identification after separation by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The core value of these reagents lies in the properties of the aromatic group attached to the isothiocyanate. The diethylamino group in this compound is an electron-donating group that can influence the electronic properties and, consequently, the spectral characteristics of its derivatives. Although not as extensively documented as DABITC for this specific application, its structural similarity implies potential as a chromophoric tag. The development of such reagents aims to simplify the sequencing process and lower the limits of detection, which is crucial when only minute quantities of a protein or peptide are available.

Intermediate in the Synthesis of Complex Organic Molecules

The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack, making this compound a versatile intermediate for constructing more complex molecular frameworks. This reactivity is the foundation for its use in synthesizing a wide array of organic molecules, from ligands for coordination chemistry to biologically active heterocyclic compounds.

Synthesis of Thiourea-Based Ligands and Scaffolds

One of the most fundamental reactions of isothiocyanates is their reaction with primary and secondary amines to form thiourea derivatives. This reaction is typically high-yielding and proceeds under mild conditions, making it a robust method for creating diverse libraries of thiourea compounds. This compound serves as a precursor to N'-(4-diethylaminophenyl)thioureas.

These thiourea derivatives are of significant interest in coordination chemistry and materials science. The thiourea moiety itself is an excellent ligand for various metal ions due to the presence of both nitrogen and sulfur donor atoms, allowing for versatile coordination modes. The N,N-diethylaminophenyl substituent can further modulate the electronic properties and steric environment of the resulting ligand, influencing the stability, structure, and reactivity of the corresponding metal complexes. Research into related N-acyl thiourea derivatives shows their ability to form stable complexes with metals like platinum(II) and palladium(II), where the thiourea acts as a bidentate ligand. nih.gov

The ability of the thiourea functional group to form strong intermolecular hydrogen bonds is a key driver in the formation of ordered supramolecular assemblies. mersin.edu.tr The hydrogen atoms on the thiourea nitrogens act as hydrogen-bond donors, while the sulfur atom is an effective hydrogen-bond acceptor. This directional bonding capability allows thiourea-based molecules to self-assemble into well-defined one-, two-, or three-dimensional networks. The specific architecture of these assemblies can be tuned by modifying the substituents on the thiourea nitrogens. The 4-diethylaminophenyl group provides a bulky, electronically distinct substituent that can direct the formation of unique solid-state packing arrangements.

| Reactant 1 | Reactant 2 (Amine) | Resulting Thiourea Scaffold |

| This compound | Primary Amine (R-NH₂) | N-(4-Diethylaminophenyl)-N'-(R)thiourea |

| This compound | Secondary Amine (R₂NH) | N-(4-Diethylaminophenyl)-N',N'-(R₂)thiourea |

Preparation of Functional Heterocycles and Specialty Chemicals

The reactivity of the isothiocyanate group extends beyond simple addition reactions, enabling its use in the construction of various heterocyclic rings. This compound is a valuable starting material for synthesizing substituted thiazoles, pyrimidines, and other sulfur- and nitrogen-containing heterocycles, many of which are investigated for their biological activity.

A documented example involves the reaction of this compound with α-haloketones, a classic route known as the Hantzsch thiazole synthesis. Specifically, its reaction with 2-bromo-4'-nitroacetophenone yields 2-(4-diethylaminoanilino)-4-(4-nitrophenyl)thiazole. google.comgoogle.com This transformation creates a highly functionalized aminothiazole ring system, a scaffold present in many pharmaceutically active compounds. Such heterocycles are often explored as inhibitors of enzymes like cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. google.comgoogle.com

The synthesis proceeds by initial nucleophilic attack of the isothiocyanate's sulfur atom on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration. The resulting product incorporates the 4-diethylaminophenyl moiety as a key substituent on the heterocyclic core.

| Starting Material 1 | Starting Material 2 | Resulting Heterocycle |

| This compound | 2-Bromo-4'-nitroacetophenone | 2-(4-Diethylaminoanilino)-4-(4-nitrophenyl)thiazole google.comgoogle.com |

Exploration in Supramolecular Chemistry and Molecular Recognition

The structural features of molecules derived from this compound make them intriguing candidates for applications in supramolecular chemistry and molecular recognition. The thiourea derivatives, as discussed, are particularly adept at forming predictable hydrogen-bonding networks.

The field of supramolecular chemistry focuses on the chemistry "beyond the molecule," studying the non-covalent interactions that govern the assembly of molecules into larger, functional structures. The combination of the hydrogen-bonding thiourea group with the specific steric and electronic profile of the N,N-diethylaminophenyl substituent allows for the design of molecules that can self-assemble into complex architectures like helices, sheets, or porous networks. mersin.edu.tr Hirshfeld surface analysis of related thiourea derivatives reveals the intricate network of intermolecular contacts, such as N-H···S, C-H···S, and π-π stacking, that dictate the final supramolecular structure. mersin.edu.tr The diethylamino group can influence solubility and steric interactions, providing a handle to tune the self-assembly process in different solvent environments. This level of control is essential for the bottom-up fabrication of novel materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 4-Diethylaminophenyl isothiocyanate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves substituting oxygen in isocyanate with sulfur, analogous to phenyl isothiocyanate preparation. Key reagents include thiocarbanilide derivatives with catalysts like phosphorus pentoxide or acetic anhydride . Reaction optimization requires monitoring temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios. Yield improvements (70–85%) are achieved via reflux under inert atmospheres .

Q. Which analytical techniques are most effective for characterizing this compound purity and stability?

- Methodology : Use LC/MS/MS for high-sensitivity detection, as demonstrated for similar isothiocyanates, with enhancements in signal-to-noise ratios via derivatization (e.g., thiohydantoin formation) . Complementary NMR (¹H/¹³C) confirms structural integrity, while UV-Vis spectroscopy tracks degradation under varying pH (4–9) and temperature conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Follow OSHA guidelines: use PPE (nitrile gloves, goggles), work in fume hoods, and avoid food/feed contamination . Store at 2–8°C in amber vials to prevent photodegradation. Emergency protocols include neutralization with 10% sodium bicarbonate for spills .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

- Methodology : Employ a fractional factorial design (screening stage) to identify critical factors (e.g., catalyst volume, pH). Transition to a central composite design (optimization stage) for response surface modeling. For example, triethylamine (28 µL) and pH 6.9 maximized histamine derivatization efficiency in similar systems .

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Volume | 35 µL | +22% |

| pH | 6.9 | +18% |

| Temperature | 90°C | +15% |

Q. What mechanisms underlie the reactivity of this compound in nucleophilic additions?